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Introduction

Citrinin is a polyketide mycotoxin produced by several species of fungi, most notably from the

genera Penicillium, Aspergillus, and Monascus. It exhibits antibiotic properties, particularly

against gram-positive bacteria, but its discovery and development have been hampered by its

nephrotoxic effects. Nevertheless, citrinin serves as a valuable molecule for research in natural

product chemistry, toxicology, and drug discovery. These application notes provide detailed

protocols for the cultivation of citrinin-producing fungi, extraction of the compound from culture

broths, and subsequent purification. The methodologies described are intended for

researchers, scientists, and drug development professionals aiming to isolate and study citrinin.

Producing Organisms

Several fungal species are known to produce citrinin. High yields have been reported from

strains of Penicillium citrinum and various Monascus species, such as Monascus ruber and

Monascus purpureus. The choice of strain is a critical factor influencing the final yield of citrinin.

For instance, Penicillium citrinum NRRL 5907 is a well-documented high-yield producer.[1][2]

An endophytic Penicillium citrinum (strain HR-087) isolated from Ziziphus jujuba has been

optimized to produce exceptionally high titers.[3]

Culture Conditions for Citrinin Production

Citrinin production is highly dependent on the composition of the culture medium and

fermentation conditions. Generally, submerged liquid fermentation is preferred for scalable
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production and easier extraction compared to solid-state fermentation.

Media Composition: A semi-synthetic medium containing a carbon source like sucrose or

glucose and a nitrogen source such as yeast extract is highly effective. A common medium is

Yeast Extract Sucrose (YES) broth. For example, P. citrinum NRRL 5907 has been shown to

produce maximum yields in a medium containing 2% yeast extract and 5% sucrose.[1][2]

pH: The initial pH of the culture medium can influence both fungal growth and metabolite

production. While optimal pH varies between strains, a starting pH between 4.0 and 6.5 is

often used.

Temperature and Aeration: Fermentation is typically carried out at temperatures between 25-

30°C with shaking to ensure adequate aeration.

Incubation Time: Citrinin is a secondary metabolite, and its production often begins as the

culture enters the stationary phase of growth. Incubation times can range from 7 to 21 days

to maximize the yield.

Quantitative Data Summary
The yield of citrinin can vary significantly based on the fungal strain and the fermentation

conditions employed. The following table summarizes reported yields from various studies.

Fungal Strain Culture Type
Medium/Subst
rate

Yield Reference

Penicillium

citrinum NRRL

5907

Submerged

Liquid

2% Yeast

Extract, 5%

Sucrose

1.7 g/L

Penicillium

citrinum HR-087

Submerged

Liquid (Fed-

batch)

Optimized

Medium
9.62 g/L

Monascus

strains (35 total)
Solid-State Rice

0.28 - 2458.80

mg/kg

Monascus

strains (30 total)

Submerged

Liquid
Unspecified

0.09 - 55.65

mg/L
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Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the production, extraction,

and purification of citrinin from a liquid fungal culture, based on established methodologies.

Protocol 1: Fungal Cultivation for Citrinin Production
Objective: To cultivate a high-yield citrinin-producing fungus in a liquid medium.

Materials:

Selected fungal strain (e.g., Penicillium citrinum NRRL 5907)

Yeast Extract Sucrose (YES) Medium:

Yeast Extract: 20 g/L

Sucrose: 50 g/L

Distilled Water: 1 L

Erlenmeyer flasks (2 L)

Shaking incubator

Sterile spore suspension of the fungus

Procedure:

Prepare the YES medium by dissolving 20 g of yeast extract and 50 g of sucrose in 1 L of

distilled water.

Dispense the medium into 2 L Erlenmeyer flasks (e.g., 500 mL per flask).

Autoclave the flasks at 121°C for 20 minutes to sterilize the medium. Allow to cool to room

temperature.

Inoculate each flask with a sterile spore suspension of P. citrinum.
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Incubate the flasks in a shaking incubator at 28°C with agitation (e.g., 150 rpm) for 14-21

days.

Protocol 2: Extraction and Purification of Citrinin
Objective: To extract crude citrinin from the fungal culture broth and purify it.

Materials:

Culture broth from Protocol 1

Filter paper or membrane filters (e.g., 0.8 µm pore size)

Hydrochloric acid (HCl), 6 M

Ethyl acetate

Sodium bicarbonate (NaHCO₃), 5% solution

Sodium sulfate (Na₂SO₄), anhydrous

Rotary evaporator

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate, formic acid)

Thin-Layer Chromatography (TLC) plates (Silica gel 60)

Procedure:

Part A: Crude Extraction

Harvest the culture broth by separating the fungal mycelium from the liquid filtrate using

filtration.

Acidify the culture filtrate to a pH of 2.0-3.0 with 6 M HCl. This step protonates the citrinin,

making it more soluble in organic solvents.
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Perform a liquid-liquid extraction by transferring the acidified filtrate to a large separatory

funnel and extracting three times with an equal volume of ethyl acetate.

Combine the organic (ethyl acetate) layers.

Wash the combined organic phase with a 5% sodium bicarbonate solution. Citrinin, being an

acid, will move to the aqueous bicarbonate phase, while neutral lipids remain in the ethyl

acetate.

Collect the aqueous (bicarbonate) phase and re-acidify it to pH 2.0-3.0 with 6 M HCl.

Re-extract the citrinin from the acidified aqueous phase into ethyl acetate (3x with equal

volumes).

Combine the final ethyl acetate extracts and dry the solution over anhydrous sodium sulfate

(Na₂SO₄).

Filter to remove the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator

to yield the crude citrinin extract, which will appear as a yellow solid.

Part B: Purification by Column Chromatography

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

Dissolve the crude citrinin extract in a minimal amount of the mobile phase and load it onto

the column.

Elute the column with a gradient of increasing polarity, for example, starting with hexane and

gradually increasing the proportion of ethyl acetate. A small amount of formic acid can be

added to the mobile phase (e.g., toluene-ethyl acetate-formic acid) to keep the citrinin

protonated and improve resolution.

Collect fractions and monitor them by TLC. The citrinin spot will appear as a fluorescent

yellow spot under UV light (365 nm).

Combine the fractions containing pure citrinin and evaporate the solvent to obtain the

purified compound.
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Click to download full resolution via product page

Caption: Workflow for citrinin extraction and purification.
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Caption: Simplified citrinin biosynthesis pathway in fungi.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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